Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
CAS No.: 1311313-63-9
Cat. No.: VC2825953
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311313-63-9 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChI Key | IZRNDWBVWMJSCM-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1CC1)CN.Cl |
| Canonical SMILES | COC(=O)C(CC1CC1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is identified by the CAS number 1311313-63-9 and represents the hydrochloride salt of methyl 2-(aminomethyl)-3-cyclopropylpropanoate . The molecule incorporates several key functional groups including a methyl ester, a primary amine, and a cyclopropylmethyl substituent. The cyclopropane ring, a three-membered carbocyclic structure, contributes unique reactivity patterns and conformational constraints to the molecule. The presence of the hydrochloride salt form enhances water solubility compared to the free base, making it more suitable for biological testing and aqueous formulations. The structural configuration provides multiple potential sites for chemical modifications and interactions with biological targets.
Chemical Identifiers and Properties
This compound is precisely defined by multiple chemical identifiers that enable unambiguous recognition across different chemical databases and literature sources. Understanding these identifiers is essential for researchers working with this compound.
| Property | Value |
|---|---|
| CAS Number | 1311313-63-9 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride |
| MDL Number | MFCD18483306 |
| PubChem Compound | 54592792 |
The molecular structure features a methyl ester group (-COOCH₃), a primary amino group (-NH₂), and a cyclopropylmethyl substituent attached to a propanoate backbone. The free base form (without HCl) has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. This structural arrangement offers versatility for further chemical modifications and potential biological interactions with various targets.
Structural Representation
The compound is characterized by specific chemical notation systems that enable precise structural representation and database searching. These notations are standardized across the field of chemistry.
| Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H |
| Standard InChIKey | IZRNDWBVWMJSCM-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CC1CC1)CN.Cl |
| Canonical SMILES | COC(=O)C(CC1CC1)CN.Cl |
The free base form (without hydrochloride) has slightly different identifiers with the InChIKey NGHAGYNCPJUSJE-UHFFFAOYSA-N . These structural representations help chemists and researchers identify the compound unambiguously across different chemical databases and literature sources. The SMILES notation particularly highlights the connectivity of atoms, showing the methyl ester group, the cyclopropyl ring, and the primary amine functional group.
Physical Properties and Analytical Characteristics
The physical properties of methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride significantly influence its behavior in various experimental conditions and applications. As a hydrochloride salt, it demonstrates improved solubility in polar solvents compared to its free base counterpart. This enhanced solubility profile makes it more suitable for biological testing and aqueous formulations. The compound's salt form also contributes to its stability, potentially reducing degradation during storage and handling compared to the free base. These physical characteristics have important implications for its use in chemical synthesis and biological screening protocols.
Spectroscopic Properties
While detailed spectroscopic data specific to this compound is limited in the available literature, its structural features suggest predictable patterns in common analytical methods. The ester carbonyl group would typically show characteristic infrared absorption around 1730-1750 cm⁻¹, while the primary amine would exhibit N-H stretching frequencies near 3300-3500 cm⁻¹. In ¹H NMR spectroscopy, the cyclopropyl ring protons would likely appear as complex multiplets at unusually high field (0-1 ppm), serving as a distinctive structural marker. The methyl ester group would present a characteristic singlet at approximately 3.7 ppm. Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the free base (m/z 158 [M+H]⁺), with fragmentation patterns reflecting cleavage at the ester and C-N bonds .
Collision Cross-Section Data
For the free base form of the compound, predicted collision cross-section (CCS) data provides valuable information for mass spectrometric analysis and identification. This data is particularly useful for structural confirmation and analytical method development.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 158.11756 | 134.4 |
| [M+Na]⁺ | 180.09950 | 144.2 |
| [M+NH₄]⁺ | 175.14410 | 142.2 |
| [M+K]⁺ | 196.07344 | 141.6 |
| [M-H]⁻ | 156.10300 | 141.6 |
| [M+Na-2H]⁻ | 178.08495 | 140.5 |
| [M]⁺ | 157.10973 | 138.6 |
| [M]⁻ | 157.11083 | 138.6 |
Applications in Research and Development
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride finds potential applications across multiple research domains, leveraging its distinctive structural features and chemical versatility. In pharmaceutical research, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly those targeting specific biological pathways or receptors. The compound's structural elements—including the cyclopropylmethyl group, primary amine, and ester functionality—provide multiple points for derivatization, enabling the creation of focused compound libraries for structure-activity relationship studies. These structural modifications can systematically explore how changes in molecular properties affect biological activity, helping researchers optimize lead compounds for desired pharmacological profiles.
The compound's potential utility extends beyond medicinal chemistry into the broader field of organic synthesis, where it can serve as a precursor for the development of novel reagents, catalysts, or specialized building blocks. The cyclopropylmethyl group, with its unique conformational properties and reactivity patterns, offers opportunities to create molecules with defined three-dimensional architectures. Such spatially defined structures are increasingly valuable in modern drug discovery, where three-dimensional complementarity to biological targets often determines binding affinity and selectivity. Additionally, the compound may find applications in materials science, serving as a monomer or modifier for specialized polymers or materials with tailored properties.
Chemical Biology and Synthetic Methodology
In chemical biology, methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride could serve as a building block for the synthesis of probes designed to investigate specific biological processes. The primary amine functionality allows for conjugation to fluorescent tags, affinity labels, or photoaffinity probes, enabling the study of protein-ligand interactions or cellular localization. The ester group provides a handle for attachment to solid supports or biomolecules, facilitating applications in affinity chromatography, pull-down assays, or targeted delivery systems. These chemical biology applications could yield valuable insights into fundamental biological mechanisms and potentially identify new therapeutic targets.
From a synthetic methodology perspective, the compound could serve as a model substrate for developing new chemical transformations or optimizing existing ones. The presence of multiple functional groups with differing reactivity presents opportunities for studying chemoselective reactions and protecting group strategies. The cyclopropane ring offers possibilities for investigating strain-promoted reactions or ring-opening processes under various conditions. Such methodological studies contribute to the broader field of organic synthesis by expanding the chemical toolbox available to researchers, potentially enabling access to previously challenging molecular architectures or streamlining existing synthetic routes.
Structure-Activity Relationships and Comparative Analysis
The structural features of methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride can be analyzed through comparison with related compounds to understand how specific molecular modifications influence physical properties and biological activities. The cyclopropylmethyl group represents a distinctive structural element that differentiates this compound from many amino acid derivatives and esters. This three-membered ring introduces conformational constraints and unique electronic properties that can significantly affect the compound's behavior in biological systems. In drug discovery, cyclopropyl groups are often incorporated to enhance metabolic stability, as the strained C-H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or larger cycloalkyl groups.
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